Cas no 151233-07-7 (Respinomycin D)

Respinomycin D structure
Nome del prodotto:Respinomycin D
Numero CAS:151233-07-7
MF:C51H70N2O22
MW:1063.10171747208
CID:220635
Respinomycin D Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,14-[(6-deoxy-3-C-methyl-2-O-methyl-a-D-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,12,15-trihydroxy-13-methoxy-6,12-dimethyl-5-[[2,3,6-trideoxy-4-O-(6-deoxy-3-C-methyl-2-O-methyl-a-mannopyranosyl)-3-C-methyl-3-nitro-b-ribo-hexopyranosyl]oxy]-,(2S,3R,4R,5R,6S,12S,13S,14S)-rel-(+)- (9CI)
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,14-[(6-deoxy-3-C-methyl-2-O-methyl-a-D-mannopyranosyl)oxy]-4-(dimethylamino)
- 14-[(6-deoxy-3-C-methyl-2-O-methylhexopyranosyl)oxy]-4-(dimethylamino)-3,12,15-trihydroxy-13-methoxy-6,12-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocin-5-yl 2,3,6-trideoxy-4-O-(6-deoxy-3-C-methyl-2-O-methylhexopyranosyl)-3-methyl-3-nitrohexopyranoside
- Respinomycin D
-
- Inchi: 1S/C51H70N2O22/c1-19-37(58)49(6,61)42(66-12)45(69-19)73-36-27-22(17-48(5,60)41(36)65-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)72-44-34(57)30(52(9)10)40(51(25,8)75-44)71-26-18-47(4,53(63)64)39(21(3)68-26)74-46-43(67-13)50(7,62)38(59)20(2)70-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18H2,1-13H3
- Chiave InChI: QYNAQIXCSIMIOO-UHFFFAOYSA-N
- Sorrisi: O1C2C(C(C(C1(C)C1C=CC3C(C4C=C5CC(C)(C(C(C5=C(C=4C(C=3C=1O2)=O)O)OC1C(C(C)(C(C(C)O1)O)O)OC)OC)O)=O)OC1CC(C)(C(C(C)O1)OC1C(C(C)(C(C(C)O1)O)O)OC)[N+](=O)[O-])N(C)C)O
Proprietà calcolate
- Massa esatta: 1062.442
- Massa monoisotopica: 1062.442
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 23
- Conta atomi pesanti: 75
- Conta legami ruotabili: 10
- Complessità: 2140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 22
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.846
- Superficie polare topologica: 326
Proprietà sperimentali
- Densità: 1.49
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.642
Respinomycin D Letteratura correlata
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
151233-07-7 (Respinomycin D) Prodotti correlati
- 2172555-20-1(tert-butyl N-{1-(fluorosulfonyl)methyl-3,3-dimethylcyclohexyl}carbamate)
- 1804882-99-2(3-Bromo-6-(difluoromethyl)-2-fluoropyridine-5-carboxaldehyde)
- 54257-79-3(N-(4-Chloro-phenyl)-2-piperazin-1-yl-acetamide)
- 1423025-22-2(3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride)
- 1797716-78-9(5-chloro-N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-carboxamide)
- 5460-27-5(4-methoxycyclohexanamine;hydrochloride)
- 18600-39-0(Cyclopropanamine Hydrochloride)
- 955979-15-4(1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine)
- 1363378-19-1(1-tert-butyl 2-ethyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate)
- 5423-20-1(1H-Imidazole-4,5-dicarbohydrazide)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
